N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, phenyl groups, and functional groups such as ethoxy and methoxy substituents. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions
Formation of Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of Ethoxy and Methoxy Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Generally, compounds with similar structures can act by binding to enzymes or receptors, modulating their activity. The presence of the imidazolidinone ring and phenyl groups suggests potential interactions with protein targets, possibly inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-2-(4-ethoxyphenyl)acetamide
- N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)thioacetamide
Uniqueness
N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide is unique due to its combination of an imidazolidinone ring with both ethoxy and methoxy substituents. This specific arrangement of functional groups can result in distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C28H28N4O5S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C28H28N4O5S/c1-3-37-23-15-11-20(12-16-23)29-25(33)18-24-27(35)31(21-7-5-4-6-8-21)28(38)32(24)30-26(34)17-19-9-13-22(36-2)14-10-19/h4-16,24H,3,17-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
JMEGZILHPOXBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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